2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}imidazolidin-1-yl)ethanone
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Overview
Description
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]IMIDAZOLIDIN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzenesulfonyl group, and an imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]IMIDAZOLIDIN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with modified functional groups .
Scientific Research Applications
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]IMIDAZOLIDIN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]IMIDAZOLIDIN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(1Z)-1-METHYL-3-OXO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROP-1-ENYL: Shares structural similarities but differs in functional groups and overall activity.
3-TRIFLUOROMETHYL-5,6-DIHYDRO-[1,2,4]TRIAZOLO PYRAZINE: Another compound with a trifluoromethyl group, used in different research contexts.
Uniqueness
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]IMIDAZOLIDIN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for scientific exploration .
Properties
Molecular Formula |
C13H15F3N4O5S |
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Molecular Weight |
396.34 g/mol |
IUPAC Name |
(Z)-methoxyimino-oxido-[2-oxo-2-[3-[3-(trifluoromethyl)phenyl]sulfonylimidazolidin-1-yl]ethyl]azanium |
InChI |
InChI=1S/C13H15F3N4O5S/c1-25-17-20(22)8-12(21)18-5-6-19(9-18)26(23,24)11-4-2-3-10(7-11)13(14,15)16/h2-4,7H,5-6,8-9H2,1H3/b20-17- |
InChI Key |
FZEVUEKVDKNRNZ-JZJYNLBNSA-N |
Isomeric SMILES |
CO/N=[N+](/CC(=O)N1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)\[O-] |
Canonical SMILES |
CON=[N+](CC(=O)N1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)[O-] |
Origin of Product |
United States |
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